Cas no 1807309-60-9 (4-Cyano-2-hydroxymethyl-3-methylbenzoic acid)
4-Cyano-2-hydroxymethyl-3-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-2-hydroxymethyl-3-methylbenzoic acid
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- Inchi: 1S/C10H9NO3/c1-6-7(4-11)2-3-8(10(13)14)9(6)5-12/h2-3,12H,5H2,1H3,(H,13,14)
- InChI Key: XVFHRYSCXGCLGO-UHFFFAOYSA-N
- SMILES: OCC1C(C(=O)O)=CC=C(C#N)C=1C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 268
- XLogP3: 0.6
- Topological Polar Surface Area: 81.3
4-Cyano-2-hydroxymethyl-3-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011452-1g |
4-Cyano-2-hydroxymethyl-3-methylbenzoic acid |
1807309-60-9 | 97% | 1g |
$1504.90 | 2023-09-02 |
4-Cyano-2-hydroxymethyl-3-methylbenzoic acid Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-Cyano-2-hydroxymethyl-3-methylbenzoic acid
Introduction to 4-Cyano-2-hydroxymethyl-3-methylbenzoic acid (CAS No. 1807309-60-9)
4-Cyano-2-hydroxymethyl-3-methylbenzoic acid (CAS No. 1807309-60-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. The compound's structure includes a cyano group, a hydroxymethyl group, and a methyl group, all of which contribute to its chemical and biological properties.
The cyano group is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and stability. This feature makes 4-Cyano-2-hydroxymethyl-3-methylbenzoic acid an attractive candidate for studies involving enzyme inhibition and receptor binding. The hydroxymethyl group, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, enhancing the compound's solubility and bioavailability. The methyl group provides additional steric and electronic effects that can modulate the compound's biological activity.
Recent research has focused on the potential of 4-Cyano-2-hydroxymethyl-3-methylbenzoic acid as a lead compound for drug discovery. Studies have shown that this compound exhibits promising activity against various targets, including enzymes involved in metabolic pathways and receptors implicated in neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-Cyano-2-hydroxymethyl-3-methylbenzoic acid effectively inhibited the activity of a key enzyme involved in the metabolism of fatty acids, suggesting its potential as a therapeutic agent for metabolic disorders.
In another study, researchers investigated the binding affinity of 4-Cyano-2-hydroxymethyl-3-methylbenzoic acid to specific receptors in the central nervous system. The results indicated that the compound selectively binds to these receptors with high affinity, which could be beneficial for treating conditions such as anxiety and depression. These findings highlight the versatility of 4-Cyano-2-hydroxymethyl-3-methylbenzoic acid and its potential as a scaffold for developing new drugs.
The synthesis of 4-Cyano-2-hydroxymethyl-3-methylbenzoic acid has also been optimized to improve yield and purity. Various synthetic routes have been explored, including those involving palladium-catalyzed reactions and oxidative coupling methods. These advancements in synthetic chemistry have made it possible to produce the compound on a larger scale, facilitating further preclinical and clinical studies.
In terms of safety and toxicity, preliminary studies have shown that 4-Cyano-2-hydroxymethyl-3-methylbenzoic acid exhibits low toxicity at therapeutic concentrations. However, more comprehensive toxicological evaluations are necessary to ensure its safety for human use. These studies will involve assessing the compound's effects on various organ systems and identifying any potential side effects.
The future of 4-Cyano-2-hydroxymethyl-3-methylbenzoic acid looks promising as researchers continue to explore its potential applications. Ongoing clinical trials are evaluating its efficacy in treating specific diseases, and early results are encouraging. Additionally, efforts are being made to develop analogs of this compound with enhanced properties, such as improved potency and reduced side effects.
In conclusion, 4-Cyano-2-hydroxymethyl-3-methylbenzoic acid (CAS No. 1807309-60-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an exciting candidate for further investigation and development as a therapeutic agent.
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